3-Amino-N,N-diethyl-2-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-diethyl-2-pyridinesulfonamide is a chemical compound with the molecular formula C₉H₁₅N₃O₂S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of an amino group, a diethyl group, and a pyridinesulfonamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-2-pyridinesulfonamide typically involves the reaction of 2-chloropyridine with diethylamine, followed by the introduction of a sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-2-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and halogenated pyridine compounds .
Scientific Research Applications
3-Amino-N,N-diethyl-2-pyridinesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N-diethyl-2-pyridinesulfonamide: Characterized by the presence of an amino group, diethyl group, and pyridinesulfonamide moiety.
3-Amino-N,N-dimethyl-2-pyridinesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-Amino-N,N-diethyl-3-pyridinesulfonamide: Similar structure but with the amino group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-amino-N,N-diethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
SBYCMRNQAMHDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.